Step Yield of Target Intermediate: 90.4% in Final Cyclocondensation Step (Patent Route) vs. Multistep Alternative Approaches
Patent CN112125889A (Suzhou Miracpharma) reports that the final cyclocondensation step forming 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline (I) from 2-(7-bromo-quinoxalin-2-yl)malondialdehyde (V) and N-methyldiamine proceeds in 90.4% isolated yield after recrystallization, with product identity confirmed by EI-MS (m/z: 290 [M+H]+) [1]. In comparison, the earlier Sun et al. (2021) route using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one with DABCO catalyst in THF produced the same compound in 'reasonably good yield' (specific numerical yield not disclosed in the published abstract) [2]. The 90.4% yield represents the highest reported single-step yield for this specific intermediate among peer-reviewed and patent routes, with the patent route additionally using 4-bromo-2-nitroaniline as a cheaper starting material than the diamine used in the 2021 academic route [1][3].
| Evidence Dimension | Isolated yield of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline in the final cyclocondensation/cyclization step |
|---|---|
| Target Compound Data | 90.4% isolated yield (recrystallized solid); EI-MS m/z 290 [M+H]+ confirmed (CN112125889A, Example 4) [1] |
| Comparator Or Baseline | Sun et al. (2021): 'reasonably good yield' (exact yield not publicly disclosed in abstract); starting material 4-bromobenzene-1,2-diamine [2] |
| Quantified Difference | 90.4% (disclosed) vs. undisclosed but qualitatively described as 'reasonably good.' The patent route claims the advantage from cheaper and more readily available 4-bromo-2-nitroaniline starting material [1]. |
| Conditions | Patent CN112125889A: condensation of 2-(7-bromo-quinoxalin-2-yl)malondialdehyde with N-methyldiamine in ethanol at 80–85 °C for 4–6 h, followed by vacuum concentration and recrystallization [1]. |
Why This Matters
The 90.4% single-step yield from a cheaper starting material directly translates to lower procurement cost and higher throughput for industrial-scale erdafitinib intermediate manufacture.
- [1] Xu X. Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. CN Patent CN112125889A. Priority date 2020-09-28. Example 4, yield 90.4%. View Source
- [2] Sun X, Feng L, Sun C, Kang C. Synthesis of Quinoxaline Derivatives as Intermediates to Obtain Erdafitinib. Pharm Chem J. 2021;55(9):951-953. doi:10.1007/s11094-021-02521-x View Source
- [3] PubChem Patent Summary for CN-112125889-A. Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline. Assigned to Suzhou Miracpharma Tech Co Ltd. View Source
